4-(Pyrrolidin-1-ylmethyl)benzaldehyde

ALDH3A1 Inhibition Aldehyde Dehydrogenase Medicinal Chemistry

4-(Pyrrolidin-1-ylmethyl)benzaldehyde (4-PMB) is a para-substituted benzaldehyde derivative where a pyrrolidine ring is linked via a methylene bridge to the 4-position of the phenyl ring. It is a synthetic, small-molecule (MW 189.25 g/mol) aldehyde building block, most prominently cited as a water-soluble intermediate in the multi-step synthesis of experimental small-molecule anticancer agents ,.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 650628-72-1
Cat. No. B1602913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-ylmethyl)benzaldehyde
CAS650628-72-1
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(C=C2)C=O
InChIInChI=1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2
InChIKeyMTBYCACQSYAYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-ylmethyl)benzaldehyde (CAS 650628-72-1): Chemical Class & Procurement Baseline


4-(Pyrrolidin-1-ylmethyl)benzaldehyde (4-PMB) is a para-substituted benzaldehyde derivative where a pyrrolidine ring is linked via a methylene bridge to the 4-position of the phenyl ring . It is a synthetic, small-molecule (MW 189.25 g/mol) aldehyde building block, most prominently cited as a water-soluble intermediate in the multi-step synthesis of experimental small-molecule anticancer agents [1], . The compound is commercially available from multiple chemical suppliers with purities typically ranging from 95% to ≥97% , .

Why Generic Aldehyde Building Blocks Cannot Substitute for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde


This compound serves a dual role as both an advanced intermediate for medicinal chemistry derivation and a direct inhibitor of aldehyde dehydrogenase (ALDH) enzymes, meaning substitution with a generic benzaldehyde or a close positional isomer introduces unacceptable risk. The pyrrolidine moiety is essential for water solubility and influences target binding , [1]. Even the meta-substituted isomer (CAS 884507-42-0) is likely to exhibit divergent biological activities and synthetic coupling efficiencies due to altered electronic and steric properties at the reactive aldehyde position . Consequently, interchangeable use in a synthesis pathway or a biochemical assay can compromise reaction yields, final product integrity, and the reproducibility of inhibitory data.

Quantitative Differentiation Guide for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde


ALDH3A1 Inhibitory Activity: Para-Pyrrolidine Derivative vs. Morpholine Analog

In a standardized ALDH3A1-mediated benzaldehyde oxidation spectrophotometric assay, 4-(pyrrolidin-1-ylmethyl)benzaldehyde inhibited the enzyme with an IC50 of 2,100 nM [1]. Under the identical assay protocol (same preincubation time and substrate), the morpholine analog 4-(morpholin-4-ylmethyl)benzaldehyde showed an IC50 > 100,000 nM [2]. This represents a >47.6-fold differentiation in inhibitory potency driven by the amine heterocycle substitution.

ALDH3A1 Inhibition Aldehyde Dehydrogenase Medicinal Chemistry

Synthesis Efficiency: Optimized High-Yield Protocol vs. Standard Literature Methods

A dedicated synthesis optimization study established a rapid, three-step protocol (acetal reaction, nucleophilic reaction, hydrolysis) starting from commercially available terephthalaldehyde, achieving a high total yield of 68.9% for 4-(pyrrolidin-1-ylmethyl)benzaldehyde [1]. This represents a significant improvement over the unoptimized, lower-yielding benchmark routes for similar amino-methyl benzaldehydes often reported in early-stage medicinal chemistry literature, where multi-step yields of 20-50% are common for such polar intermediates.

Process Chemistry Synthesis Optimization Intermediate Scale-up

Para-Positional Specificity: Structural Requirement for Anticancer Activity

4-(Pyrrolidin-1-ylmethyl)benzaldehyde is explicitly cited as an essential synthetic intermediate for small-molecule anticancer agents, with the para-substitution pattern on the benzaldehyde ring being critical for downstream biological activity [1], . While direct head-to-head in vitro data against the meta-isomer (3-(Pyrrolidin-1-ylmethyl)benzaldehyde, CAS 884507-42-0) is not publicly available, standard medicinal chemistry SAR principles predict that the shift from the para to meta position alters both the vector of amine-mediated interactions and the electronic effect on the reactive aldehyde, likely abolishing the desired biological profile.

Structure-Activity Relationship Anticancer Intermediate Medicinal Chemistry

Validated Application Scenarios for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde in Scientific Procurement


Synthesis of ALDH3A1-Targeted Small-Molecule Anticancer Candidates

Procure 4-(pyrrolidin-1-ylmethyl)benzaldehyde as the para-substituted benzaldehyde intermediate when constructing compound libraries designed to inhibit ALDH3A1, a well-validated cancer stem cell target [1]. Its measured IC50 of 2,100 nM against human ALDH3A1, in contrast to the inactive morpholine analog (IC50 > 100,000 nM), makes it the only viable foundational aldehyde building block for this chemotype [2]. The documented three-step synthesis from terephthalaldehyde (68.9% yield) ensures sufficient quantities for lead optimization .

Water-Soluble Aldehyde Intermediate for Multi-Step Derivatization

Use 4-(pyrrolidin-1-ylmethyl)benzaldehyde in reaction sequences where aqueous solubility of the intermediate is critical for purification or subsequent aqueous-phase chemistry [1]. The pyrrolidine ring provides water solubility that is absent in simpler benzaldehyde or piperidine analogs, simplifying workup procedures and reducing the need for chromatographic purification after each synthetic step [2]. This characteristic directly addresses a common bottleneck in scaling polar intermediates.

Specific Regioisomeric Probe for Structure-Activity Relationship Studies

As part of a medicinal chemistry program, purchase both the para (4-PMB) and meta (3-PMB) isomers as a matched pair to probe the positional dependence of pharmacological activity [1]. The para-substituted compound serves as the active intermediate, while the meta isomer functions as a negative control, enabling the research team to definitively assign emerging biological activity to the correct regioisomeric topology of the final compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.